1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Description
1-(Benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a five-membered dihydropyrazole ring substituted with a benzenesulfonyl group at position 1, a 3,4-dimethoxyphenyl group at position 3, and a 4-methylphenyl group at position 3. Its molecular formula is C₂₅H₂₆N₂O₄S, with a molecular weight of 450.56 g/mol . The 4-methylphenyl group introduces steric bulk, which may influence binding affinity in biological systems.
Structural studies of analogous compounds (e.g., 1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole) reveal that the pyrazoline ring adopts a nearly planar conformation (maximum deviation: 0.078 Å), stabilized by intramolecular hydrogen bonding and van der Waals interactions . The compound’s synthesis typically involves cyclocondensation of chalcone derivatives with sulfonyl hydrazines under acidic or basic conditions .
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-9-11-18(12-10-17)22-16-21(19-13-14-23(29-2)24(15-19)30-3)25-26(22)31(27,28)20-7-5-4-6-8-20/h4-15,22H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRVKNUCESIQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole exhibit significant biological activities:
- Neuropharmacological Effects : Derivatives of this compound have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme linked to mood regulation and depression treatment. This suggests possible applications in treating mood disorders .
- Anticancer Properties : Similar pyrazole derivatives have been investigated for their anticancer activities against various cell lines, including colon and breast cancer. The structural diversity of these compounds may enhance their efficacy against different types of cancer .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of pyrazole derivatives:
- Neuropharmacology : A study demonstrated that specific derivatives can modulate neurotransmitter systems, impacting serotonin and dopamine levels. This interaction is crucial for assessing their therapeutic potential in mood disorders .
- Anticancer Research : Research focusing on novel pyrazole derivatives has revealed their cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions exhibited IC50 values indicating strong anticancer activity .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Pyrazoline Derivatives
Key Observations :
Table 2: Pharmacological Profiles of Pyrazoline Analogues
Key Observations :
- Enzyme Selectivity : Bulky substituents (e.g., tert-butyl) favor selectivity for enzymes with larger active sites (e.g., COX-1 over COX-2) .
Biological Activity
1-(benzenesulfonyl)-3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₄S, with a molecular weight of 366.41 g/mol. The structure includes a pyrazole ring substituted with benzenesulfonyl and methoxy groups, which are critical for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa. In studies, certain derivatives demonstrated IC₅₀ values below 100 μM, indicating potent cytotoxicity against these cell lines .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Compound C | MCF-7 | 59 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies reported that pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives showed up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
The mechanism by which this compound exerts its biological effects primarily involves interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group enhances binding affinity to these targets, potentially leading to enzyme inhibition or receptor antagonism .
Study on Anticancer Effects
In a study published in Pharmacological Research, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results highlighted that modifications in the substituents on the pyrazole ring significantly influenced the anticancer activity. The most promising compounds were noted for their ability to induce apoptosis in cancer cells through caspase activation .
Study on Anti-inflammatory Effects
Another research article investigated the anti-inflammatory properties of pyrazole derivatives in carrageenan-induced edema models. The results indicated that specific compounds could significantly reduce inflammation markers compared to controls, suggesting their potential use in treating inflammatory diseases .
Q & A
Q. How to address contradictions between computational and experimental spectroscopic data?
- Methodological Answer : Re-examine DFT functionals (e.g., switch from B3LYP to CAM-B3LYP for better charge-transfer accuracy). Include explicit solvent molecules (e.g., water) in calculations. Experimentally, ensure sample purity via recrystallization (ethanol/water) to eliminate solvent artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
